
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine is a peptide compound composed of multiple amino acids. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, chemistry, and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide through fermentation.
化学反应分析
Types of Reactions
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide.
Reduction: Reaction with reducing agents such as DTT (dithiothreitol).
Substitution: Reaction with nucleophiles or electrophiles to modify specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: DTT, mild acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of histidine residues may lead to the formation of oxo-histidine.
科学研究应用
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its biological activity, such as immunomodulation and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and products.
作用机制
The mechanism of action of L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and application.
相似化合物的比较
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities.
L-Histidyl-L-lysine: A dipeptide with related properties.
Uniqueness
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Its longer peptide chain may offer enhanced stability and functionality compared to shorter peptides.
属性
CAS 编号 |
923018-43-3 |
|---|---|
分子式 |
C43H80N14O9 |
分子量 |
937.2 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C43H80N14O9/c1-5-27(4)36(42(64)57-35(26(2)3)41(63)54-32(43(65)66)17-9-13-21-47)56-34(58)24-50-38(60)30(15-7-11-19-45)52-39(61)31(16-8-12-20-46)53-40(62)33(22-28-23-49-25-51-28)55-37(59)29(48)14-6-10-18-44/h23,25-27,29-33,35-36H,5-22,24,44-48H2,1-4H3,(H,49,51)(H,50,60)(H,52,61)(H,53,62)(H,54,63)(H,55,59)(H,56,58)(H,57,64)(H,65,66)/t27-,29-,30-,31-,32-,33-,35-,36-/m0/s1 |
InChI 键 |
HHVBFPUYNUXLRO-XMUGSSPRSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


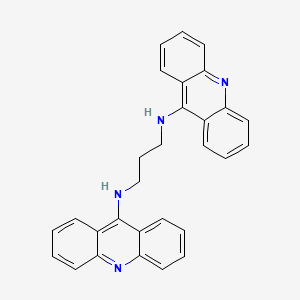
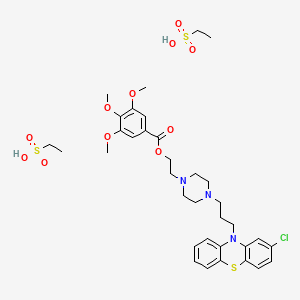
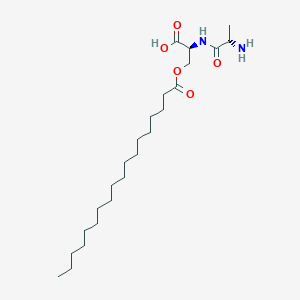
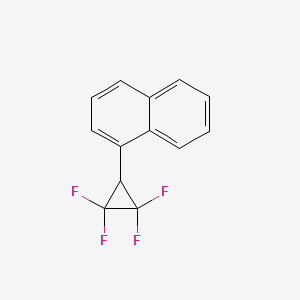
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
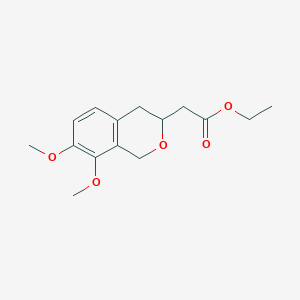
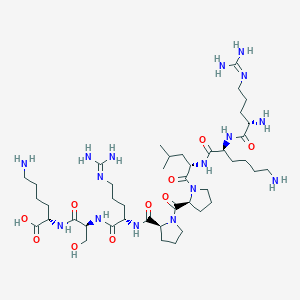
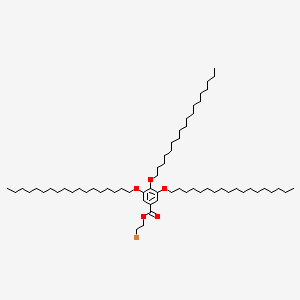

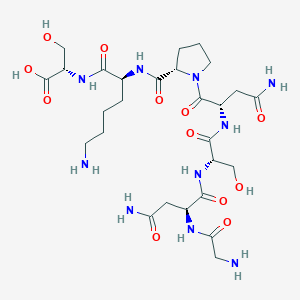
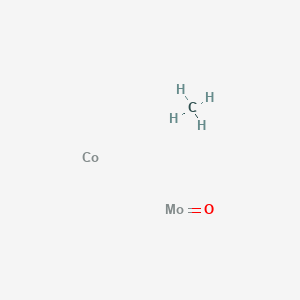
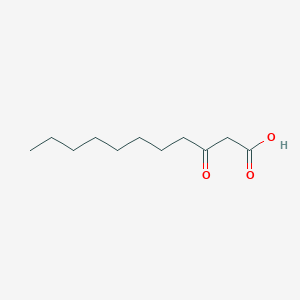
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
